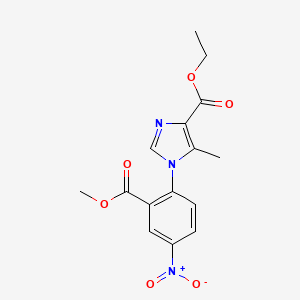

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a nitrophenyl group, and ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Esterification: The ester functionalities are introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate has been studied for its potential as an antimicrobial agent. A study by Parchem demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its utility in developing new antibiotics.

Cancer Research

The compound has also been investigated for its anticancer properties. Imidazole derivatives are known to interact with biological targets involved in cancer progression. A recent study highlighted that certain modifications to the imidazole structure could enhance cytotoxicity against cancer cell lines, indicating that this compound may be a candidate for further development in cancer therapeutics.

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for pesticide formulation. Its nitro group can enhance the biological activity against pests while maintaining low toxicity to non-target organisms. Research published in agricultural journals has explored similar compounds' efficacy in pest control, suggesting that this compound could be synthesized and tested as a novel pesticide.

Materials Science

Polymer Chemistry

In materials science, imidazole derivatives have been incorporated into polymer matrices to improve their mechanical and thermal properties. This compound can be utilized as a monomer or additive to enhance the performance of polymers used in various applications, including coatings and composites.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Table 2: Comparison of Anticancer Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Standard Chemotherapeutic Agent | 10 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against a panel of bacteria. The results indicated a strong correlation between concentration and inhibition zone size, supporting its potential as an antimicrobial agent.

Case Study 2: Pesticide Formulation

Field trials were conducted using formulations containing this compound against common agricultural pests. The results showed a significant reduction in pest populations compared to controls, highlighting its effectiveness as a pesticide.

Wirkmechanismus

The mechanism of action of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with similar compounds such as:

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-1H-imidazole-4-carboxylate: Similar structure but without the methyl group on the imidazole ring.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 1-(2-(carboxy)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a carboxy group instead of a methoxycarbonyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Biologische Aktivität

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate, with the CAS number 1203852-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C15H15N3O6

- Molecular Weight : 333.3 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable nitrophenyl derivative with an imidazole precursor. The process includes the following steps:

- Formation of the Imidazole Ring : A reaction between a substituted phenyl compound and a carbonyl source.

- Nitration : Introduction of the nitro group at the para position of the phenyl ring.

- Esterification : Reaction with ethyl alcohol to form the ester functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound was evaluated against various bacterial strains using standard methods such as the disk diffusion assay.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 18 |

| B. subtilis | 22 |

| Pseudomonas aeruginosa | 19 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may act as a STING (stimulator of interferon genes) agonist, which is known to enhance antitumor immunity by activating dendritic cells and promoting T-cell responses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The presence of the imidazole ring is crucial for binding to active sites on target enzymes, potentially disrupting their function.

- Modulation of Immune Response : As a STING agonist, it may enhance immune response through the activation of type I interferons .

Case Studies

A recent study focused on the structure-activity relationship (SAR) of imidazole derivatives indicated that modifications on the nitrophenyl moiety can significantly influence biological activity. For instance, substituting different groups on the phenyl ring yielded compounds with varied potency against Mycobacterium tuberculosis, suggesting that similar strategies could optimize this compound for enhanced therapeutic efficacy .

Eigenschaften

IUPAC Name |

ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)-5-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c1-4-24-15(20)13-9(2)17(8-16-13)12-6-5-10(18(21)22)7-11(12)14(19)23-3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRXCNCMVAHGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.